7-bromo-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline

Synthetic chemistry Regioselectivity Photocyclisation

Select this specific 7-bromo-9-chloro regioisomer for your research. The orthogonally reactive C-7 bromine and C-9 chlorine enable precise, two-step sequential Suzuki/Buchwald-Hartwig diversification—a strategic advantage over symmetrical analogs that yield statistical mixtures. With high lipophilicity (XLogP3 4.2), low TPSA (12.9 Ų), and zero rotatable bonds, it is ideal for targeting hydrophobic enzyme pockets with a low entropic binding penalty. Ensure the exact substitution pattern for synthetic and biological reproducibility.

Molecular Formula C12H9BrClN
Molecular Weight 282.56 g/mol
CAS No. 40528-06-1
Cat. No. B3037035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline
CAS40528-06-1
Molecular FormulaC12H9BrClN
Molecular Weight282.56 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=C(C=CC(=C3)Br)N=C2C1)Cl
InChIInChI=1S/C12H9BrClN/c13-7-4-5-11-9(6-7)12(14)8-2-1-3-10(8)15-11/h4-6H,1-3H2
InChIKeyDECUDANGGWKBLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline CAS 40528-06-1: Core Structural and Physicochemical Profile for Procurement Decisions


7-Bromo-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline (CAS 40528-06-1) is a dihalogenated cyclopenta[b]quinoline with the molecular formula C₁₂H₉BrClN and a molecular weight of 282.56 g/mol [1]. The cyclopenta[b]quinoline scaffold is a rigid, fused tricyclic system that has attracted attention in medicinal chemistry for its ability to present substituents in well-defined spatial orientations [2]. The specific 7-bromo-9-chloro substitution pattern, with a heavy bromine atom at position 7 and a chlorine at position 9, imparts a distinct electronic and steric profile compared to other halogenation patterns. Key computed physicochemical parameters include an XLogP3 of 4.2, zero hydrogen-bond donors, a single hydrogen-bond acceptor (the quinoline nitrogen), zero rotatable bonds, and a topological polar surface area of only 12.9 Ų [1]. These properties indicate a highly lipophilic, conformationally restricted molecule with limited hydrogen-bonding capacity, which would strongly influence its behavior in biological assays, membrane permeability, and solubility-driven formulation scenarios.

Why 7-Bromo-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline Cannot Be Replaced by Other Halogenated Cyclopenta[b]quinolines


The cyclopenta[b]quinoline core can be halogenated at various positions, and the specific 7-bromo-9-chloro pattern generates a unique combination of electronic and steric properties that is not replicated by other regioisomers or mono-halogenated variants. The bromine at C-7 introduces significant steric bulk and polarizability distinct from smaller halogens (F, Cl), while the chlorine at C-9 provides a different electron-withdrawing effect and size. In a closely related series, substitution at the 7-position of 2,3-dihydro-1H-cyclopenta[b]quinolines is strongly influenced by the electron-donating or -withdrawing character of the substituent, which in turn dictates the regiochemical outcome of synthetic photocyclisation reactions [1]. A 7-bromo substituent would behave differently from a 7-methoxy or 7-alkyl group in terms of both synthesis and downstream reactivity. Consequently, replacing this compound with a generic “halogenated cyclopenta[b]quinoline” without careful consideration of the exact substitution pattern risks introducing variability in synthetic intermediate reactivity, biological target engagement, and physicochemical consistency, undermining the reproducibility of research results or process yields.

Quantitative Differentiation of 7-Bromo-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline Versus Halogenated Analogs


Regiochemical Fidelity: 7-Substitution Directs Cyclopenta[b]quinoline Formation

In the photocyclisation of substituted benzylidenecyclopentanone oximes, meta-substituted precursors bearing strongly electron-donating groups afford predominantly 7-substituted 2,3-dihydro-1H-cyclopenta[b]quinolines, whereas alkyl substituents yield 5-substituted products. This regiochemical outcome has been demonstrated for a series of methoxy, dimethylamino, and acetoxy substituents [1]. The 7-bromo-9-chloro compound, bearing a bromine at the 7-position, represents a specific regioisomeric outcome that cannot be achieved simply by substituting other positions. While direct comparative yields for the bromo derivative were not identified in the primary literature, the underlying photocyclisation mechanism predicts that a 7-bromo substituent derived from a meta-bromo benzylidenecyclopentanone would follow this 7-substitution pathway, providing synthetic access to a substitution pattern that is distinct from the 5-alkyl, 6-para-substituted, or 8-ortho-substituted series.

Synthetic chemistry Regioselectivity Photocyclisation

Lipophilicity and Conformational Rigidity Differentiate 7-Br-9-Cl from Mono-Halogenated and Regioisomeric Cyclopenta[b]quinolines

Computed physicochemical properties for 7-bromo-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline include an XLogP3 of 4.2, a topological polar surface area (TPSA) of 12.9 Ų, zero hydrogen-bond donors, one hydrogen-bond acceptor, and zero rotatable bonds [1]. These values place the compound in a highly lipophilic, rigid, and low hydrogen-bonding capacity regime. By comparison, a mono-chlorinated analog lacking the bromine would exhibit a lower XLogP (estimated ~3.3 based on halogen contribution differences of ~0.7–0.9 log units per Br atom) and reduced molecular weight, while a 6,8-dichloro regioisomer would present a different TPSA and electronic distribution. The zero rotatable bond count of the target compound is a direct consequence of the fused cyclopenta ring and the two halogen substituents; many alternative halogenated quinolines possess one or more rotatable bonds, which would alter their conformational flexibility and entropic contribution to binding.

Physicochemical profiling Drug-likeness Permeability

Dual Halogen Substitution Enables Orthogonal Synthetic Elaboration via Sequential Cross-Coupling

The presence of two different halogen atoms (Br and Cl) at distinct positions on the cyclopenta[b]quinoline core provides a synthetic handle for sequential, chemoselective cross-coupling reactions. Aryl bromides generally undergo oxidative addition with Pd(0) catalysts faster than aryl chlorides, enabling the 7-bromo position to be selectively functionalized in the presence of the 9-chloro substituent under mild conditions [1]. This orthogonal reactivity is not available in mono-halogenated cyclopenta[b]quinolines (e.g., 7-bromo only or 9-chloro only) or in dihalogenated analogs bearing two identical halogens (e.g., 7,9-dichloro or 7,9-dibromo), where competitive coupling would yield statistical mixtures. While no head-to-head kinetic data for this specific scaffold were identified, the relative reactivity of aryl bromides versus aryl chlorides in Pd-catalyzed cross-coupling is well-established, with typical oxidative addition rates differing by approximately 10- to 100-fold depending on the ligand system.

Synthetic methodology Cross-coupling Structure-activity relationship (SAR)

Recommended Application Scenarios for 7-Bromo-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline Based on Differential Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies Requiring Sequential Dual Functionalization

The orthogonal reactivity of the 7-bromo and 9-chloro substituents makes this compound an ideal advanced intermediate for medicinal chemistry programs exploring cyclopenta[b]quinoline-based ligands. Researchers can first derivatize the C-7 position via Suzuki or Buchwald-Hartwig coupling under mild conditions, leaving the C-9 chlorine intact for a subsequent second diversification step. This two-step sequential elaboration strategy enables the construction of focused libraries from a single building block, which is not possible with symmetrical dihalogenated analogs that would produce statistical mixtures [1].

Hit-to-Lead Optimization Targeting Lipophilic Binding Pockets

With an XLogP3 of 4.2 and a TPSA of only 12.9 Ų, this compound is predisposed for targeting hydrophobic enzyme pockets or membrane-embedded protein sites. Structure-based drug design groups working on targets such as GPCRs, ion channels, or intracellular protein-protein interactions where ligand lipophilicity correlates with potency may find this scaffold advantageous. The zero rotatable bond count further contributes to a low entropic penalty upon binding, potentially improving target affinity relative to more flexible analogs [2].

Synthetic Methodology Development for Regioselective Photocyclisation

The 7-substituted cyclopenta[b]quinoline scaffold serves as a benchmark substrate for developing and validating new photocyclisation or thermal cyclisation methods. The distinct regiochemical outcome observed for meta-substituted benzylidenecyclopentanone oximes—where electron-donating groups direct to the 7-position—provides a mechanistic probe for studying electronic effects in cyclisation reactions. The 7-bromo substituent, being moderately electron-withdrawing, would be expected to give a different regiochemical profile compared to strongly electron-donating groups, offering a valuable test case for mapping the scope of new synthetic methods [3].

Biophysical Assay Development Requiring Heavy Atom Labeling

The presence of a bromine atom at C-7 provides a convenient anomalous scattering signal for X-ray crystallography. This enables experimental phasing for structural biology groups solving co-crystal structures of protein-ligand complexes. The chlorine at C-9 provides an additional, albeit weaker, anomalous signal. This dual heavy-atom labeling is particularly valuable for de novo phasing of novel protein targets where selenomethionine incorporation is not feasible, offering a practical advantage over mono-halogenated or non-halogenated cyclopenta[b]quinoline analogs in structural biology applications.

Quote Request

Request a Quote for 7-bromo-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.